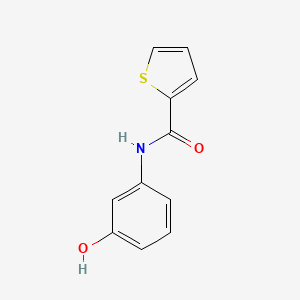

N-(3-hydroxyphenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxyphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound features a thiophene ring substituted with a carboxamide group and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)thiophene-2-carboxamide typically involves the reaction of 3-hydroxyaniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-hydroxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, etc.

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

N-(3-hydroxyphenyl)thiophene-2-carboxamide derivatives have been investigated for their antibacterial efficacy against several strains of bacteria, including multi-drug resistant E. coli and Shigella spp..

- Mechanism of Action : These compounds are designed to overcome efflux mechanisms in bacteria, which often render traditional antibiotics ineffective. The compounds function as pro-drugs that require activation by bacterial nitroreductases to exhibit their antibacterial activity .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiophene ring and other structural components can significantly impact the antibacterial potency of these compounds. For instance, the presence of specific substituents on the phenyl ring can enhance binding affinity to bacterial targets while minimizing efflux liability .

Anticancer Activities

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

- Targeting VEGFR-2 : Recent studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

- Cytotoxicity Studies : In vitro evaluations against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma) have demonstrated significant cytotoxic effects, suggesting that these compounds may serve as promising candidates for new anticancer therapies .

Drug Design and Development

This compound also plays a role in drug design strategies aimed at improving pharmacokinetic properties and reducing toxicity.

- Optimization Strategies : The optimization process involves modifying structural elements to enhance bioavailability and reduce off-target effects. For example, computational modeling and molecular docking studies have been utilized to predict interactions with biological targets, guiding the synthesis of more effective derivatives .

- Case Studies : One notable case involved the development of a series of thiophene-based compounds that showed improved protective effects against aminoglycoside-induced hair cell death in zebrafish models, highlighting the potential for otoprotection in hearing loss treatments .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 5 µg/mL |

| Compound B | Shigella spp. | 10 µg/mL |

| Compound C | Klebsiella spp. | 8 µg/mL |

Table 2: Anticancer Efficacy Against Human Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 20 |

| Compound E | HepG2 | 15 |

| Compound F | DLD1 | 25 |

Wirkmechanismus

The mechanism of action of N-(3-hydroxyphenyl)thiophene-2-carboxamide is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Hydroxyethyl)pyridine-3-carboxamide

- 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide

- 3-(4-Hydroxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)propionamide

- 2-(Thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid

Uniqueness

N-(3-hydroxyphenyl)thiophene-2-carboxamide is unique due to the presence of both a hydroxyphenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Biologische Aktivität

N-(3-hydroxyphenyl)thiophene-2-carboxamide is an organic compound notable for its diverse biological activities, including antioxidant, antibacterial, and potential anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₉N₁O₂S and a molecular weight of 219.26 g/mol. Its structure features a thiophene ring, a carboxamide functional group, and a hydroxyl group at the para position of the phenyl ring. These structural characteristics contribute significantly to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals effectively. For instance, studies using the ABTS assay reported that derivatives of this compound showed percent inhibition rates comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The compound has been evaluated for its antibacterial efficacy against various pathogens. It showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these activities were notably low, indicating strong antibacterial potential .

Additionally, the compound exhibited significant antibiofilm activity, outperforming conventional antibiotics like Ciprofloxacin in reducing biofilm formation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that the presence of the hydroxyl group enhances its ability to inhibit inflammatory pathways, potentially through modulation of NF-κB activation and other related mechanisms .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antibacterial Mechanism : The compound's binding interactions with bacterial proteins suggest that it may inhibit critical processes involved in bacterial resistance mechanisms.

- Antioxidant Mechanism : Its ability to donate electrons allows it to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines through modulation of signaling pathways is a key aspect of its action.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- A study focusing on its antibacterial properties confirmed that derivatives could significantly inhibit biofilm formation in Staphylococcus aureus, with synergistic effects observed when combined with other antibiotics .

- Another investigation into its antioxidant capacity revealed that it could effectively reduce oxidative stress markers in cellular models .

- Computational docking studies have shown strong binding affinities with proteins associated with bacterial resistance, suggesting a multi-faceted mechanism of action.

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQXHRCPJAMIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.